molecular formula C9H13N7O4 B5359491 Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl-

Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl-

Cat. No.: B5359491
M. Wt: 283.24 g/mol
InChI Key: DTBCPZLRGOCPRB-UHFFFAOYSA-N
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Description

Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl- is an organic compound belonging to the triazene class Triazenes are characterized by the presence of a -N(H)-N=N- functional group This particular compound features two 4-methoxyfurazan-3-yl groups and a propyl group attached to the triazene core

Properties

IUPAC Name

4-methoxy-N-[(4-methoxy-1,2,5-oxadiazol-3-yl)diazenyl]-N-propyl-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N7O4/c1-4-5-16(7-9(18-3)14-20-12-7)15-10-6-8(17-2)13-19-11-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBCPZLRGOCPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=NON=C1OC)N=NC2=NON=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl- typically involves the reaction of appropriate furazan derivatives with a triazene precursor. One common method is the condensation of 4-methoxyfurazan-3-amine with a triazene compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the triazene linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction control is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazene group to amines or other reduced forms.

    Substitution: The triazene group can participate in nucleophilic substitution reactions, where the -N=N- group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazene derivatives.

Scientific Research Applications

Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and targeted therapies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl- involves its interaction with molecular targets through its triazene group. The -N(H)-N=N- functional group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The specific molecular targets and pathways involved depend on the context of its application, such as the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    Diazene: Contains a -N=N- functional group but lacks the additional nitrogen atom present in triazenes.

    Tetrazene: Contains an additional nitrogen atom compared to triazenes, resulting in a -N=N-N=N- structure.

    Azo Compounds: Feature a -N=N- linkage but differ in their overall structure and reactivity.

Uniqueness

Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-pro

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